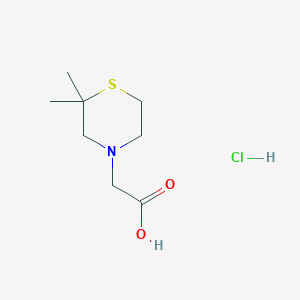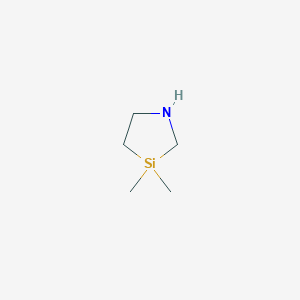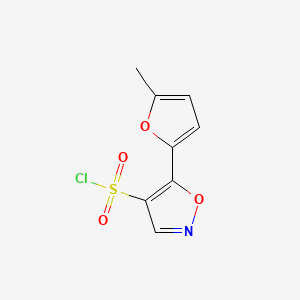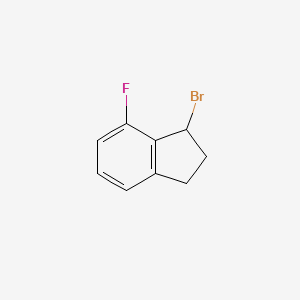
2,6-Dimethylpyrimidin-4-yl 4-methylbenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethylpyrimidin-4-yl 4-methylbenzene-1-sulfonate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylpyrimidin-4-yl 4-methylbenzene-1-sulfonate typically involves the reaction of 2,6-dimethylpyrimidine with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethylpyrimidin-4-yl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonate group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethylpyrimidin-4-yl 4-methylbenzene-1-sulfonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,6-Dimethylpyrimidin-4-yl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethylpyrimidine: A precursor in the synthesis of the compound.
4-Methylbenzenesulfonyl Chloride: Another precursor used in the synthesis.
Pyrimidine Derivatives: Compounds with similar structures and biological activities.
Uniqueness
2,6-Dimethylpyrimidin-4-yl 4-methylbenzene-1-sulfonate is unique due to its specific combination of the pyrimidine and sulfonate groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C13H14N2O3S |
|---|---|
Molekulargewicht |
278.33 g/mol |
IUPAC-Name |
(2,6-dimethylpyrimidin-4-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H14N2O3S/c1-9-4-6-12(7-5-9)19(16,17)18-13-8-10(2)14-11(3)15-13/h4-8H,1-3H3 |
InChI-Schlüssel |
DFCDESAOEOCIFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=NC(=NC(=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(2,2,3,3-tetrafluorocyclobutyl)phenyl]acetamide](/img/structure/B15315833.png)


![(3-Ethyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B15315851.png)
![2-[2-(Propan-2-yloxy)phenyl]propan-2-amine](/img/structure/B15315859.png)


![{9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanolhydrochloride](/img/structure/B15315879.png)
![4-Methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B15315887.png)
![2-{1-[2-(1H-1,2,3,4-tetrazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminedihydrochloride](/img/structure/B15315891.png)

![(3R,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione](/img/structure/B15315904.png)
![(2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)methanamine](/img/structure/B15315906.png)

